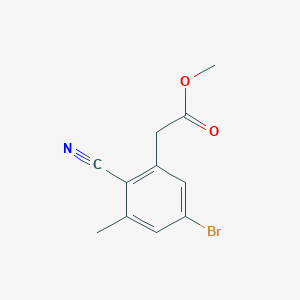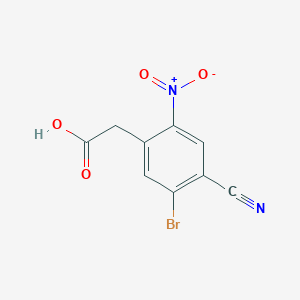![molecular formula C17H22ClN3O2S B1417059 4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride CAS No. 2173052-63-4](/img/structure/B1417059.png)
4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride
概要
説明
4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydropyran ring, a thiazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the thiazole ring. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydropyran derivative, under acidic or basic conditions.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Synthesis of the Thiazole Ring: The thiazole ring is typically synthesized through a condensation reaction involving a thioamide and a haloketone.
Coupling of the Tetrahydropyran and Thiazole Rings: This step involves the formation of a carbon-nitrogen bond between the two rings, often facilitated by a coupling reagent such as a carbodiimide.
Formation of the Benzamide Moiety: The benzamide group is introduced through an amide bond formation reaction, typically using a benzoyl chloride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
化学反応の分析
Types of Reactions
4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 4-[(2S,4R)-4-(Methylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride
- 4-[(2S,4R)-4-(Propylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride
- 4-[(2S,4R)-4-(Butylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride
Uniqueness
4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride is unique due to its specific ethylamino group, which may confer distinct biological activity and chemical reactivity compared to its analogs with different alkyl groups. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-[(2S,4R)-4-(ethylamino)oxan-2-yl]-N-(1,3-thiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-2-18-14-7-9-22-15(11-14)12-3-5-13(6-4-12)16(21)20-17-19-8-10-23-17;/h3-6,8,10,14-15,18H,2,7,9,11H2,1H3,(H,19,20,21);1H/t14-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHLYUXILRAWIZ-LIOBNPLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCO[C@@H](C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















